Bepridil, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

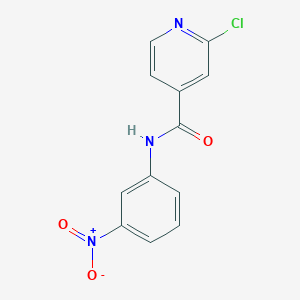

Bepridil, ®- es un bloqueador de los canales de calcio de acción prolongada y no selectivo con una actividad antianginosa significativa. Produce una vasodilatación coronaria significativa y efectos periféricos moderados. Bepridil tiene actividades antihipertensivas y antiarrítmicas selectivas y actúa como un antagonista de la calmodulina .

Métodos De Preparación

La preparación de Bepridil, ®- implica un proceso novedoso, fácil y directo. La ruta sintética incluye el uso de reactivos y condiciones específicas para lograr un alto exceso enantiomérico (ee). El proceso está diseñado para ser eficiente y escalable para la producción industrial .

Análisis De Reacciones Químicas

Bepridil, ®- sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.

Aplicaciones Científicas De Investigación

Bepridil, ®- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas.

Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones como la angina de pecho, las arritmias y el cáncer.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

Bepridil, ®- ejerce sus efectos al inhibir tanto las corrientes entrantes de calcio lento (tipo L) como de sodio rápido en el músculo liso miocárdico y vascular. Interfiere con la unión del calcio a la calmodulina y bloquea tanto los canales de calcio operados por voltaje como los operados por receptores. Esta inhibición reduce la entrada transmembrana de iones calcio al músculo liso cardíaco y vascular, lo que lleva a una reducción de la frecuencia cardíaca y la presión arterial .

Comparación Con Compuestos Similares

Bepridil, ®- es único en comparación con otros bloqueadores de los canales de calcio como el clorhidrato de diltiazem, la nifedipina y el clorhidrato de verapamilo. A diferencia de estos compuestos, Bepridil, ®- inhibe tanto los canales de calcio operados por receptores como los operados por voltaje en el músculo liso vascular. También tiene propiedades antiarrítmicas adicionales y actúa como un antagonista de la calmodulina . Compuestos similares incluyen:

- Clorhidrato de diltiazem

- Nifedipina

- Clorhidrato de verapamilo

Bepridil, ®- destaca por su actividad antifiloviral de amplio espectro, lo que lo convierte en un posible agente terapéutico para el tratamiento de infecciones virales como los virus del Ébola y Marburg .

Propiedades

Número CAS |

110143-74-3 |

|---|---|

Fórmula molecular |

C24H34N2O |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

N-benzyl-N-[(2R)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |

InChI |

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m1/s1 |

Clave InChI |

UIEATEWHFDRYRU-XMMPIXPASA-N |

SMILES isomérico |

CC(C)COC[C@@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

SMILES canónico |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)

![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)